

Salicyloyl Phytosphingosine: A Technical Guide to Synthesis, Characterization, and Biological Activity

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Compound of Interest

Compound Name: *Salicyloyl phytosphingosine*

Cat. No.: *B1317192*

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Executive Summary: **Salicyloyl phytosphingosine** is a synthetic, bioactive lipid engineered for advanced applications in dermatology and drug development.[1] It is created by combining salicylic acid, known for its anti-inflammatory and keratolytic properties, with phytosphingosine, a naturally occurring sphingolipid essential for skin barrier integrity.[2][3] This hybrid molecule demonstrates significant potential in skin repair, particularly in addressing photoaging, by modulating key components of the dermal extracellular matrix.[4] In vitro and in vivo studies have confirmed its ability to stimulate procollagen-I and fibrillin-1 synthesis while reducing the activity of collagen-degrading enzymes.[4][5] This guide provides a comprehensive overview of its synthesis, physicochemical characterization, biological mechanisms, and the experimental protocols used for its evaluation.

Physicochemical Properties and Characterization

Salicyloyl phytosphingosine is a lipophilic, off-white powder.[6][7] Its structure merges the phenolic properties of salicylic acid with the long-chain aliphatic nature of phytosphingosine, resulting in a molecule with unique solubility and biological interaction profiles.[7]

Table 1: Chemical and Physical Properties of **Salicyloyl Phytosphingosine**

Property	Value	Reference
IUPAC Name	2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide	[8][9]
CAS Number	212908-67-3	[5][8]
Molecular Formula	C25H43NO5	[8][9]
Molecular Weight	437.6 g/mol	[8][9]
Monoisotopic Mass	437.31412347 Da	[9]
Appearance	Off-white powder	[6]
Melting Point	~105 °C	[6]
Topological Polar Surface Area	110 Å ²	[9]
Solubility (Water, 25°C)	0.087 mg/L (Predicted)	[7]
LogP (Octanol-Water)	6.64 - 6.8 (Predicted)	[8][9]

Analytical Characterization

The structural integrity and purity of synthesized **salicyloyl phytosphingosine** are confirmed using a combination of chromatographic and spectroscopic techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound.[5]
- Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is employed for structural confirmation. The fragmentation pattern of the protonated molecule $[M+H]^+$ provides a structural fingerprint, with characteristic cleavages occurring at the phytosphingosine backbone.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to identify all unique carbon atoms, while 2D NMR techniques like COSY and HSQC establish the connectivity

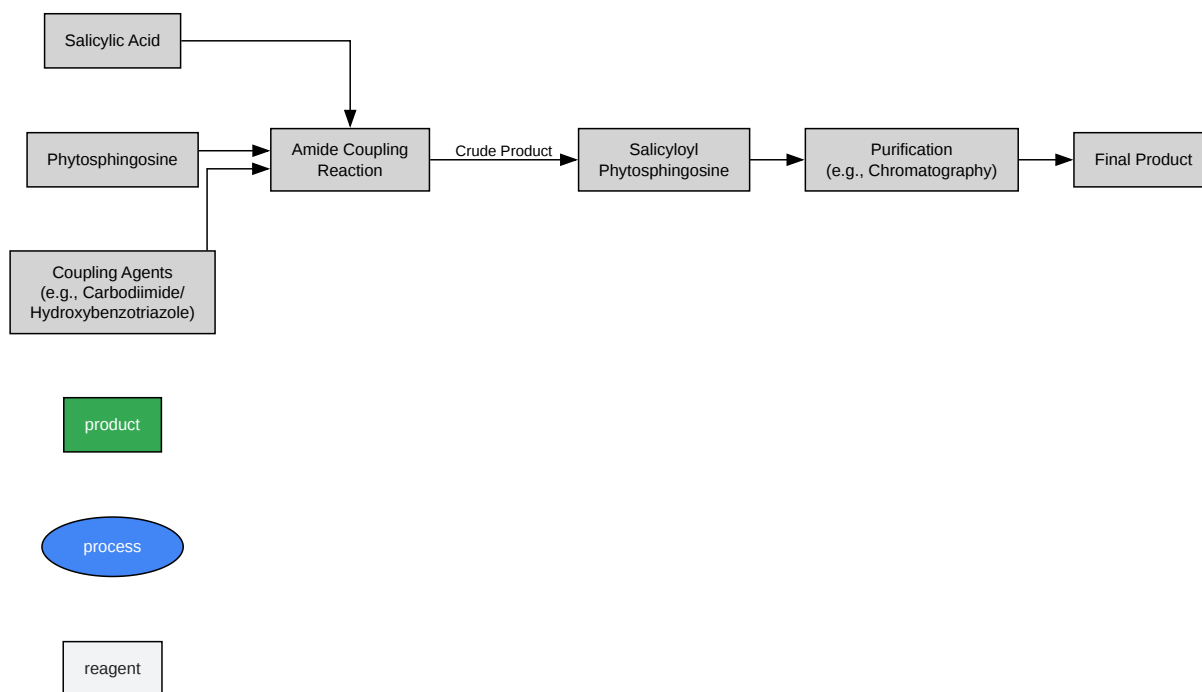
between protons and carbons, confirming the covalent linkage between the salicyloyl and phytosphingosine moieties.[\[5\]](#)

Table 2: Predicted Mass Spectrometry Data for **Salicyloyl Phytosphingosine**

Adduct	m/z (mass/charge ratio)	Predicted Collision Cross Section (CCS) (Å²)
[M+H] ⁺	438.32140	215.2
[M+Na] ⁺	460.30334	212.6
[M-H] ⁻	436.30684	210.4
[M+NH ₄] ⁺	455.34794	221.0
[M+K] ⁺	476.27728	208.4
Data sourced from PubChemLite. [10]		

Synthesis of Salicyloyl Phytosphingosine

The primary route for producing **salicyloyl phytosphingosine** is through chemical synthesis, which involves the formation of an amide bond between salicylic acid and phytosphingosine.[\[3\]](#)
[\[8\]](#)



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Caption: Chemical synthesis workflow for **Salicyloyl Phytosphingosine**.

Experimental Protocol: Chemical Synthesis

This protocol outlines a general procedure for the amide coupling of salicylic acid and phytosphingosine.

- Solubilization: Dissolve phytosphingosine in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

- **Activation of Salicylic Acid:** In a separate vessel, activate the carboxylic acid group of salicylic acid. This is typically achieved by reacting it with coupling agents, such as a carbodiimide (e.g., EDC) and an activating agent (e.g., HOBt), to form a more reactive intermediate.[\[11\]](#)
- **Coupling Reaction:** Add the activated salicylic acid solution dropwise to the phytosphingosine solution. The reaction is typically stirred at room temperature for several hours to overnight to ensure complete formation of the amide bond.
- **Work-up and Extraction:** Quench the reaction with an aqueous solution. Extract the crude product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid, a mild base, and brine to remove unreacted starting materials and byproducts.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to isolate the pure **salicyloyl phytosphingosine**.[\[12\]](#)
- **Characterization:** Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR as described in Section 1.1.

A biotechnological synthesis route has also been suggested, potentially utilizing microorganisms like *Wickerhamomyces ciferrii* to produce acetylated sphingoid bases as precursors.[\[8\]](#)

Biological Activity and Mechanism of Action

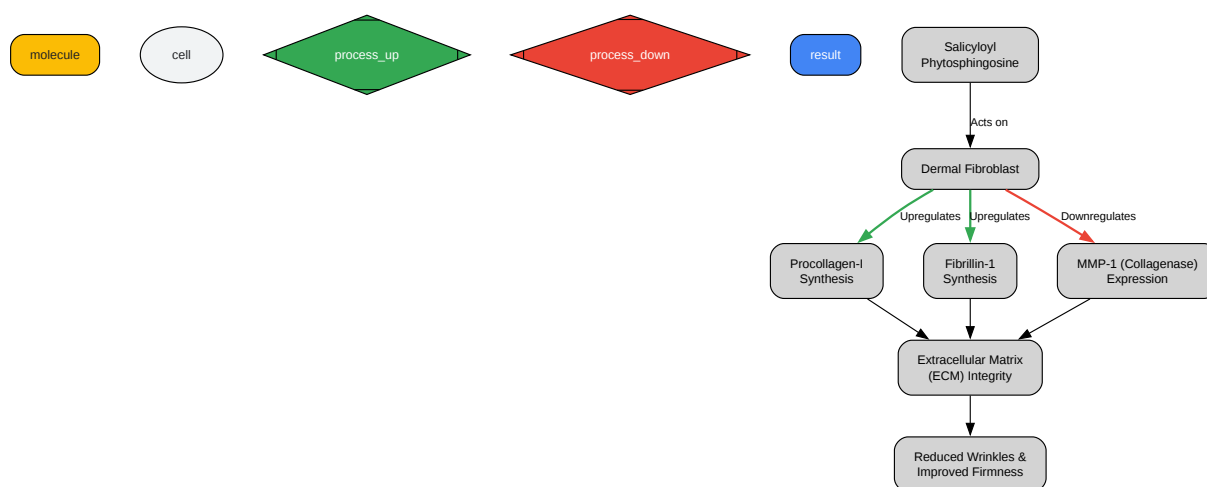
Salicyloyl phytosphingosine's biological effects are attributed to the combined actions of its constituent molecules, targeting mechanisms related to skin aging and barrier function.[\[4\]](#) Its primary activities include reinforcing the dermal-epidermal junction, stimulating extracellular matrix (ECM) protein synthesis, and improving skin barrier integrity.[\[6\]\[13\]\[14\]](#)

Effects on the Extracellular Matrix

In photoaged skin, the structural integrity of the dermis is compromised due to reduced collagen and fibrillin levels and increased activity of matrix metalloproteinases (MMPs).[\[4\]](#)

Salicyloyl phytosphingosine has been shown to counteract these changes.

- Stimulation of Procollagen-I and Fibrillin-1: It significantly increases the synthesis of procollagen-I, the precursor to collagen I, in human dermal fibroblasts.[4][5] Studies have also demonstrated an increased deposition of fibrillin-1, a key component of elastin-associated microfibrils.[4][11]
- Inhibition of MMP-1: The compound reduces the levels of MMP-1 (collagenase), an enzyme responsible for the degradation of dermal collagen.[4][5] This dual action of promoting synthesis and preventing degradation helps restore the dermal matrix.[14]



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Caption: Proposed mechanism of **Salicyloyl Phytosphingosine** in skin anti-aging.

Skin Barrier Enhancement

Phytosphingosine is a natural component of ceramides, which are crucial for maintaining the skin's barrier function.^[4] **Salicyloyl phytosphingosine** has been shown to support this function by significantly inducing an increase in the total ceramide content in keratinocytes, thereby strengthening the stratum corneum and improving hydration.^[6]^[15]

Table 3: Summary of In Vitro and In Vivo Efficacy Data

Parameter	Result	Study Type	Reference
Procollagen-I Synthesis	Two-fold increase	In vitro (Human Fibroblasts)	^[4] ^[5]
Procollagen-I Deposition	+30% increase	In vivo (Biopsy from occluded patch test)	^[6]
Fibrillin-1 Synthesis	+82% increase	In vivo (Biopsy from occluded patch test)	^[6]
MMP-1 Levels	Significant reduction	In vivo (Biopsy from occluded patch test)	^[4] ^[5]
Wrinkle Depth (Periorbital)	10% decrease	In vivo (4-week clinical study, 0.2% concentration)	^[6]
Ceramide Synthesis	Significant increase	In vitro (Human Keratinocytes)	^[6]

Experimental Protocols for Biological Assays

Evaluating the efficacy of **salicyloyl phytosphingosine** requires both cellular and clinical testing models.

Protocol: In Vitro Procollagen-I Synthesis in Fibroblasts

- Cell Culture: Culture primary human dermal fibroblasts in a suitable medium (e.g., DMEM with 10% Fetal Bovine Serum) until they reach 80% confluency.

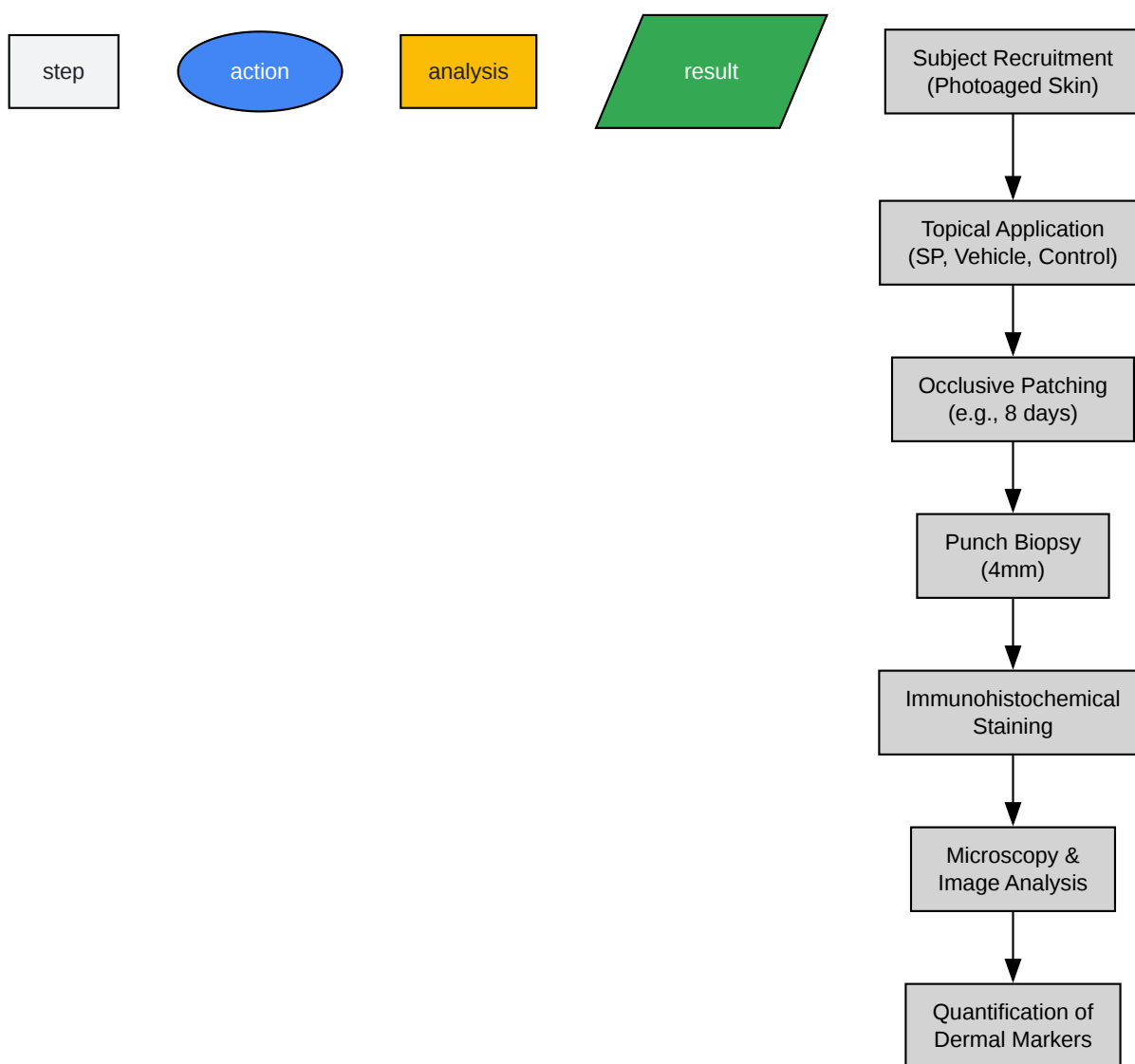
- **Treatment:** Starve the cells in a serum-free medium for 24 hours. Treat the cells with varying concentrations of **salicyloyl phytosphingosine** (e.g., 0.01% to 0.2%) and a vehicle control for 48-72 hours.
- **Supernatant Collection:** Collect the cell culture supernatant.
- **Quantification:** Measure the concentration of procollagen type I C-peptide (PIP) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- **Data Analysis:** Normalize the PIP concentration to the total protein content of the cell lysate. Compare the results from treated cells to the vehicle control to determine the percentage increase in procollagen-I synthesis.

Protocol: In Vivo Occluded Patch Test for Dermal Marker Analysis

This protocol is based on studies evaluating the effects of topical agents on photoaged skin.[\[4\]](#)
[\[11\]](#)

- **Subject Recruitment:** Recruit volunteers with moderate photoaging on the forearm or buttocks.
- **Product Application:** Apply test formulations containing **salicyloyl phytosphingosine** (e.g., 0.05% and 0.2%), a positive control (e.g., 0.025% retinoic acid), and a vehicle control to designated sites on the skin.[\[4\]](#)
- **Occlusion:** Cover the application sites with an occlusive dressing for a defined period (e.g., 8 days).[\[4\]](#)
- **Biopsy:** After the treatment period, obtain a 4-mm punch biopsy from each test site.
- **Immunohistochemistry:** Fix, embed, and section the biopsy samples. Perform immunohistochemical staining for dermal markers of interest, including procollagen-I, fibrillin-1, and MMP-1.

- Image Analysis: Capture images of the stained sections using microscopy and quantify the staining intensity or area using digital image analysis software.
- Statistical Analysis: Compare the expression of markers in the active treatment sites to the vehicle control site to assess statistical significance.



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Caption: Experimental workflow for in vivo analysis of dermal markers.

Applications and Future Directions

Salicyloyl phytosphingosine is primarily utilized as a high-performance active ingredient in cosmetic and dermatological formulations aimed at addressing the signs of aging, such as wrinkles and loss of firmness.[8][13] Its barrier-enhancing properties also make it suitable for products designed for sensitive or compromised skin.[1][15]

Future research may explore its therapeutic potential in inflammatory skin conditions where barrier dysfunction is a key factor, such as eczema or rosacea, leveraging the combined anti-inflammatory and barrier-repair functionalities.[2][8] Further investigation into its specific intracellular signaling cascades and optimization of delivery systems to enhance skin penetration will continue to refine its application in next-generation skincare and topical drug development.[7]

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